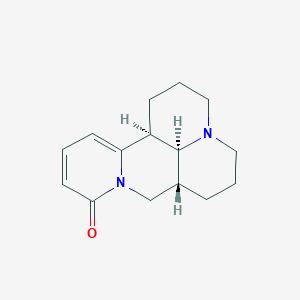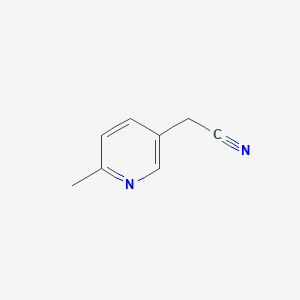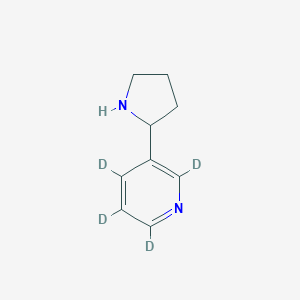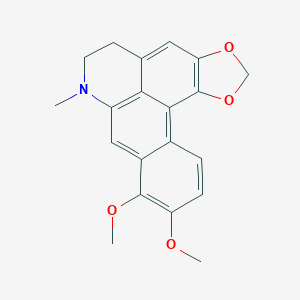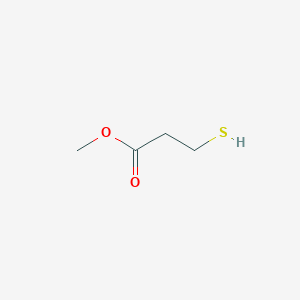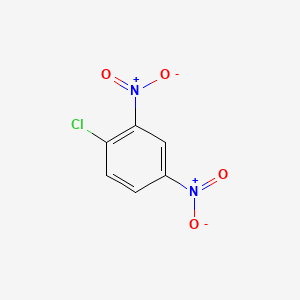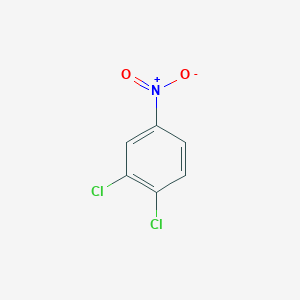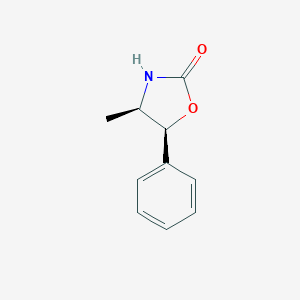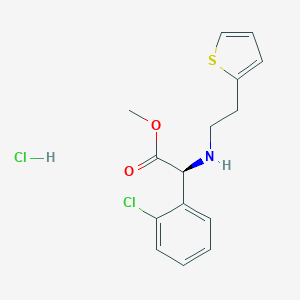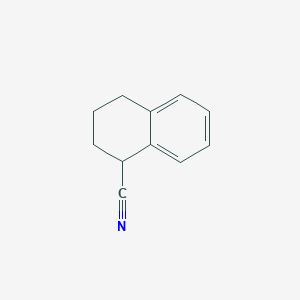![molecular formula C22H20FN3O5 B032714 2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion CAS No. 947736-16-5](/img/structure/B32714.png)
2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemical compounds known for their complex molecular structures. It contains several functional groups such as oxazolidinyl and isoindole dione, indicating potential biological activity.
Synthesis Analysis
- The synthesis of related compounds involves reactions with various amines and acids. For instance, the synthesis of a similar compound, 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, was achieved using a mixture of related sulfonate and isoindoline-1,3-dione in N,N-dimethylformamide, yielding about 65% (Alami Anouar et al., 2019).
Molecular Structure Analysis
- Detailed molecular structure analysis can be obtained through various spectroscopic methods. For example, 1D, COSY, and HSQC 2D NMR Spectroscopy were used to characterize similar compounds, revealing intricate details of the molecular structure (Khadim Dioukhane et al., 2021).
Chemical Reactions and Properties
- The compound may participate in various chemical reactions characteristic of its functional groups. For instance, similar compounds involving oxazolidinone moieties have been used to prepare antibacterial agents, suggesting reactivity under specific conditions (T. Rajesh et al., 2011).
Physical Properties Analysis
- Physical properties such as crystal structure and solubility can be determined through X-ray diffraction and other physical analytical methods. For example, the crystal structure of closely related compounds has been studied using single crystal X-ray diffraction, revealing specific crystalline properties (Bin Li et al., 2005).
Chemical Properties Analysis
- The chemical properties like reactivity, stability, and interactions with other molecules can be inferred from the functional groups present. For example, studies on similar fluoroindole-2,3-dione derivatives showed significant antibacterial activity, indicating the chemical reactivity of these compounds (K. Joshi et al., 1981).
Scientific Research Applications
Structural Characterization and Synthesis
- 2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione has been characterized using 1D, COSY, and HSQC 2D NMR spectroscopy, revealing correlations between neighboring protons and adjacent carbons in the compound's structure (Dioukhane et al., 2021).
- The synthesis of similar compounds involving reactions with N-Hydroxymethylphthalimide and arylamines has been explored, indicating potential methods for synthesizing variants of this compound (Sena et al., 2007).
Molecular and Structural Studies
- Molecular orbital calculations and crystallographic analyses have been conducted on isoindoline-1,3-dione derivatives, providing insights into the conformations and structural properties of these compounds (Alami Anouar et al., 2019).
Pharmacological Research
- Research on oxazolidinone analogs, closely related to the queried compound, has shown antibacterial activity against various pathogens, indicating a potential pharmacological application (Zurenko et al., 1996).
Novel Synthesis Methods
- Innovative methods for synthesizing similar compounds have been investigated, providing potential pathways for the efficient production of this compound and its derivatives (Hai, 2007).
Chemical Interactions and Reactions
- Investigations into the reactions of similar compounds with various reagents have led to the formation of oxazaheterocycles, highlighting the chemical reactivity and potential for creating diverse derivatives (Palchikov, 2015).
Potential in Anti-Microbial and Anti-Oxidant Activities
- Phthalimide derivatives, closely related to the queried compound, have shown significant anti-microbial and anti-oxidant activities, suggesting potential applications in these areas (Lamie et al., 2015).
properties
IUPAC Name |
2-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5/c23-18-11-14(5-6-19(18)24-7-9-30-10-8-24)25-12-15(31-22(25)29)13-26-20(27)16-3-1-2-4-17(16)21(26)28/h1-6,11,15H,7-10,12-13H2/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZUTWSVQLXKQE-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN4C(=O)C5=CC=CC=C5C4=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

